
2-Anilinoethanol
Overview
Description
2-Anilinoethanol (CAS: 122-98-5), also known as N-phenylethanolamine, is a secondary amine with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol . Structurally, it consists of an ethanolamine backbone (-NH-CH₂CH₂OH) linked to a phenyl group. This compound is highly hydrophilic due to its hydroxyl and amino groups, which reduces non-specific adsorption in molecular imprinting and polymer applications . It is widely utilized in:
Preparation Methods
The copper-mediated cross-coupling of aryl halides with amino alcohols represents a high-yield route to 2-anilinoethanol. A widely cited procedure involves reacting bromobenzene with monoethanolamine in the presence of copper(I) chloride (CuCl) and potassium hydroxide (KOH) under solvent-free conditions .
Reaction Conditions and Procedure
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Catalyst : CuCl (0.1 mmol per 1.0 mmol bromobenzene)
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Base : KOH (2.0 mmol per 1.0 mmol bromobenzene)
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Temperature : 90–110°C
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Time : 8 hours
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Workup : Aqueous extraction with methylene chloride, followed by column chromatography .
This method achieves a 99% yield by leveraging the Ullmann-type coupling mechanism, where Cu(I) facilitates the formation of a C–N bond between the aryl bromide and the amino alcohol . The absence of solvent ("neat" conditions) simplifies purification but requires precise temperature control to prevent side reactions.
Advantages :
Limitations :
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Transition metal residue necessitates post-reaction purification.
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Column chromatography increases operational costs.
Ionic Liquid-Mediated Synthesis from Aniline and Chloroethanol
A patent-pending method utilizes ionic liquids as dual catalysts and solvents for the nucleophilic substitution between aniline and chloroethanol . This approach exemplifies green chemistry principles by eliminating volatile organic solvents and enabling catalyst recycling.
Key Parameters
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Ionic Liquids : Imidazolium, pyrrolidinium, or quaternary ammonium salts paired with anions like [HSO4]⁻ or [BF4]⁻.
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Molar Ratios :
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Aniline:chloroethanol = 6:1 to 1:2
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Aniline:ionic liquid = 5:1 to 1:6
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Temperature : 15–120°C
The reaction proceeds via an SN2 mechanism, where the ionic liquid stabilizes the transition state and enhances nucleophilicity. Post-reaction extraction with ethyl acetate and rotary evaporation yield crude product, which is purified via chromatography . Yields exceed 80%, with the ionic liquid recoverable for reuse without significant activity loss.
Advantages :
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Mild conditions and recyclable catalysts reduce environmental impact.
Limitations :
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High cost of ionic liquids for large-scale applications.
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Requires specialized equipment for catalyst recovery.
Early synthetic routes involve the base-catalyzed ring-opening of ethylene oxide by aniline. This method, referenced in mid-20th-century literature, remains a foundational approach despite lower efficiency compared to modern techniques .
Procedure
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Reagents : Aniline and ethylene oxide in a 1:1 molar ratio.
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Catalyst : Aqueous or alcoholic NaOH.
The reaction proceeds via nucleophilic attack of aniline’s nitrogen on the electrophilic ethylene oxide, followed by proton transfer to form the ethanolamine derivative. Purification involves distillation or recrystallization, with yields typically ranging from 60–75% .
Advantages :
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Utilizes inexpensive, widely available reagents.
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No transition metals required.
Limitations :
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Moderate yields due to competing polymerization of ethylene oxide.
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Energy-intensive distillation steps.
Alternative Pathways from Synthetic Literature
Additional methods reported in specialized journals include:
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Reductive Amination : Reduction of Schiff bases formed from aniline and glycolaldehyde, though yields are suboptimal (<50%) .
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Microwave-Assisted Synthesis : Accelerated reactions using microwave irradiation, reducing time to 1–2 hours but requiring specialized equipment .
These approaches are less common industrially but highlight ongoing innovation in optimizing reaction kinetics and selectivity.
Comparative Analysis of Methods
Chemical Reactions Analysis
2-Anilinoethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Condensation: It can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Condensation Reagents: Aldehydes, ketones.
Major Products Formed:
Oxidation Products: Quinones, nitroso compounds.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives, thiolated derivatives.
Condensation Products: Schiff bases, imines.
Scientific Research Applications
Material Science Applications
1.1 Organic Semiconductors
2-Anilinoethanol is primarily utilized in the synthesis of polyaniline (PANI) and its derivatives, which are crucial for developing organic semiconductors. Research indicates that PANI doped with various acids exhibits enhanced electro-optical properties, making it suitable for applications in:
- Anticorrosive Coatings : PANI's conductivity and stability make it an effective material for protecting metals from corrosion.
- Biosensors : The electrochemical properties of PANI allow it to be used in biosensors for detecting biological molecules.
- Electrochemical Devices : PANI serves as a key component in batteries and supercapacitors due to its high conductivity.
A study highlighted the synthesis of new organic semiconductors based on poly(this compound) doped with different acids, showcasing improved conductivity and optical characteristics .
Application | Description | Key Findings |
---|---|---|
Anticorrosive Coatings | Protects metals from corrosion | Enhanced performance with PANI dopants |
Biosensors | Detects biological molecules | High sensitivity using PANI-based sensors |
Electrochemical Devices | Used in batteries and capacitors | Improved charge storage capacity |
1.2 Graft Copolymerization
Another significant application of 2-AE is in graft copolymerization onto chitosan. This process enhances the properties of chitosan, making it more suitable for biomedical applications such as drug delivery systems and wound dressings. The kinetic studies of this process reveal that 2-AE contributes to improved mechanical properties and biocompatibility of the resulting copolymers .
Pharmaceutical Applications
2.1 Synthesis of Pharmaceutical Intermediates
This compound is also a vital intermediate in the synthesis of various pharmaceutical compounds. For instance, it plays a critical role in the preparation of rivaroxaban, an anticoagulant medication. The process involves several steps where 2-AE is reacted with chloroacetyl chloride and other reagents to yield high-purity intermediates necessary for producing rivaroxaban . This method has been noted for its efficiency and lower environmental impact compared to traditional synthesis routes.
Safety Considerations
Despite its utility, this compound poses certain industrial hazards. It has been associated with methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, impairing oxygen transport in the blood. Historical case studies report incidents where workers developed cyanosis while handling this compound . Understanding these safety concerns is crucial for industries utilizing 2-AE.
Mechanism of Action
The mechanism of action of 2-Anilinoethanol varies depending on its application:
Pharmaceutical Industry: It acts as an intermediate in the synthesis of drugs, undergoing various chemical reactions to form the desired pharmaceutical compounds.
Textile Industry: It reacts with other chemicals to form dyes that can bind to fabrics and textiles, resulting in the desired color.
Rubber Industry: It acts as a vulcanization accelerator, reacting with sulfur and other chemicals to cross-link the polymer chains in rubber, improving its strength and elasticity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Physical Properties
2-(N-Methylanilino)ethanol
- Structure: Methyl substitution on the amino group.
- Key Difference: Unlike 2-anilinoethanol, collisional activation of deprotonated 2-(N-methylanilino)ethanol undergoes a nitrogen-oxygen Smiles rearrangement, producing phenoxide ions (m/z 93.0343). This is attributed to the absence of a mobile hydrogen on the nitrogen, forcing charge localization on oxygen .
- Applications : Useful in mass spectrometry studies of reaction mechanisms.
2-(N-Ethyl-p-nitrosoanilino)ethanol
- Structure: Ethyl and nitroso (-NO) groups on the phenyl ring.
- Molecular Formula : C₁₀H₁₄N₂O₂ (avg. mass: 194.234 g/mol) .
- Key Difference : The nitroso group introduces redox activity, making it suitable for dye intermediates or photochemical applications.
2-[(4-Aminophenyl)(ethyl)amino]ethanol
- Structure: Ethyl and amino (-NH₂) substituents on the phenyl ring.
- Molecular Formula : C₁₀H₁₆N₂O (avg. mass: 180.25 g/mol) .
Permeability and Hydrophilicity
- This compound: Exhibits a low permeability constant (1.61 × 10⁻⁹ cm²/s) through polyethylene due to its hydrophilicity, which limits diffusion .
- N,N-Dimethylaniline: A hydrophobic analog with a permeability constant 3.58 × 10⁻⁶ cm²/s, ~2,200× higher than this compound .
Optimal Polymerization Conditions :
- This compound in MIPs: 50 mM concentration, 30 min polymerization time for maximum imprinting factor (IF = 6.88) .
- Chitosan-g-P2AE: 0.1 M APS initiator, 0.213 mol/L monomer, 25°C, 5 h reaction time .
Structural Analogs in Molecular Imprinting
- 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol: Chlorine substituents increase steric hindrance, reducing binding capacity compared to this compound in MIPs .
- Poly(this compound): Outperforms poly(dopamine) and poly(aniline) in reducing non-specific adsorption in quantum dot-based sensors .
Biological Activity
2-Anilinoethanol, also known as N-(2-hydroxyethyl)aniline or N-phenylethanolamine, is an organic compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
- Molecular Formula : CHNO
- CAS Number : 122-99-6
- Purity : Typically available at 98% purity from chemical suppliers.
Research indicates that this compound exhibits several biological effects, primarily through its interaction with cellular pathways:
- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds related to this compound demonstrated IC values ranging from 0.75 μM to 3 μM against various cancer cell lines, indicating significant antiproliferative effects. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by mitochondrial depolarization and caspase-9 activation in treated cells .
- Methemoglobinemia Risk : Aniline derivatives are known to produce methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, reducing oxygen transport in the blood. While direct evidence for this compound causing this condition is limited, its structural similarity to known methemoglobin-inducing compounds raises concerns regarding its metabolic byproducts .
Case Report on Industrial Exposure
A notable case involved two workers exposed to this compound in an industrial setting who developed cyanosis—a symptom indicative of potential methemoglobinemia. Although the exact cause could not be definitively established due to lack of immediate testing facilities, the incident highlights the compound's potential health risks when handled improperly .
Anticancer Investigations
A detailed study investigated the biological activity of various derivatives of this compound against cancer cell lines:
Compound | Cancer Cell Line | IC (μM) | Mechanism |
---|---|---|---|
Compound A | HeLa | 0.53 | Tubulin polymerization inhibition |
Compound B | HCT-116 | 0.80 | Apoptosis via intrinsic pathway |
Compound C | HT-29 | >10 | Loss of activity with structural modification |
These findings suggest that modifications to the aniline structure can significantly affect biological activity, emphasizing the importance of structure-activity relationships in drug development .
Q & A
Basic Research Questions
Q. What are the key structural characteristics of 2-Anilinoethanol, and how are they confirmed experimentally?
this compound (C₈H₁₁NO, CAS 122-98-5) is characterized by a hydroxyl group and an aniline moiety. Structural confirmation typically involves nuclear magnetic resonance (NMR) spectroscopy. For example, in its acid sulfate derivative, NMR analysis reveals peaks at δ 3.3–3.8 ppm (methylene protons adjacent to the hydroxyl and amine groups) and δ 7.5 ppm (aromatic protons), confirming the integrity of the aniline ring and ethanolamine backbone . Additional techniques like mass spectrometry or elemental analysis may supplement structural validation.
Q. What safety precautions are necessary when handling this compound in laboratory settings?
this compound is classified as hazardous (6.1B: acute toxicity, 6.9A: mutagenicity, 8.3A: corrosive). Key precautions include:
- Use of fume hoods and personal protective equipment (PPE: gloves, goggles, lab coats).
- Avoidance of skin contact and inhalation; store in sealed containers away from oxidizers.
- Dilution in non-hazardous solvents (e.g., >1–3% in inert diluents) reduces toxicity to 6.1E/6.9B classifications .
Q. What are the optimal conditions for synthesizing this compound acid sulfate?
Synthesis involves:
Diluting this compound (0.1 mol) in water (1:1 w/w) and cooling to 0°C.
Slowly adding equimolar H₂SO₄ (96.4%) diluted in water.
Removing water via rotary evaporation.
Precipitating the product with acetone, yielding a white solid (93% yield).
This method ensures controlled sulfonation while minimizing side reactions .
Advanced Research Questions
Q. How does the concentration of this compound influence its catalytic efficiency in bond cleavage reactions?
Experimental data from coal analog studies show nonlinear relationships between catalyst loading and substrate disappearance. For example:
- At 7.1 mol/mol, 5-hour reactions yield 12.7% substrate disappearance.
- Doubling the catalyst (14.2 mol/mol) reduces reaction time to 2 hours but increases disappearance to 20.8% .
However, excessive concentrations (e.g., 14.2 mol/mol in 3 runs) may reduce efficiency (14.0% disappearance), suggesting catalyst aggregation or side reactions. Researchers should optimize via dose-response curves and kinetic modeling .
Q. What methodological considerations are critical when copolymerizing this compound with chitosan?
Key factors include:
- Initiator concentration : Increasing ammonium persulfate (APS) from 1 to 5 mmol/L elevates grafting efficiency (%Ef) by 15–20%, but excess initiator may degrade chitosan chains .
- Reaction kinetics : Pseudo-second-order models best describe grafting rates, with activation energies influenced by hydrogen bonding between chitosan’s amino groups and this compound’s hydroxyl .
Q. How can researchers optimize this compound concentration and polymerization time for molecular imprinting applications?
In boronate affinity-based imprinting:
- Concentration : 50 mM this compound maximizes imprinting factor (IF = 6.88) by balancing coating thickness and template accessibility .
- Time : Polymerization beyond 30 minutes reduces binding capacity due to overgrowth obscuring imprinted cavities. Time-resolved studies (10–30 min) are critical for optimizing template recognition .
Q. What strategies resolve contradictory data in catalytic performance studies?
Contradictions (e.g., variable disappearance percentages at identical catalyst loads ) require:
- Statistical validation : Compare mean ± SD across replicates (e.g., 20.8 ± 0.9% vs. 14.0 ± 0.7% for 14.2 mol/mol).
- Mechanistic probes : Investigate side reactions (e.g., hydrolysis vs. radical pathways) using scavengers or isotopic labeling.
- Multivariate analysis : Design experiments varying time, temperature, and catalyst load to isolate confounding factors .
Properties
IUPAC Name |
2-anilinoethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c10-7-6-9-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGATWIBSKHFMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059550 | |
Record name | Ethanol, 2-(phenylamino)- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point =11 deg C; [ChemIDplus] Clear brown liquid; [Acros Organics MSDS] | |
Record name | N-Phenylethanolamine | |
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CAS No. |
122-98-5 | |
Record name | N-(2-Hydroxyethyl)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-Phenylethanolamine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122985 | |
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Record name | 2-ANILINOETHANOL | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8393 | |
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Record name | Ethanol, 2-(phenylamino)- | |
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Record name | Ethanol, 2-(phenylamino)- | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-anilinoethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.172 | |
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Record name | N-PHENYLETHANOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/630DL2N96B | |
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Retrosynthesis Analysis
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